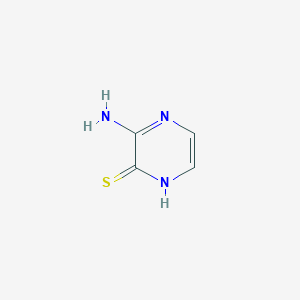

3-Aminopyrazine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBQOIJRXTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450718 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31613-87-3 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Aminopyrazine 2 Thiol

Direct Synthetic Routes and Optimizations

Direct synthesis of 3-aminopyrazine-2-thiol typically involves the introduction of a thiol group onto a pre-functionalized 3-aminopyrazine ring. A common and logical precursor for such a synthesis is a halo-aminopyrazine, such as 3-amino-2-chloropyrazine. The synthesis of this chloro-derivative can be accomplished from 3-chloropyrazine-2-carbonitrile (B110518) through controlled partial hydrolysis. mdpi.com This method is often preferred over direct amidation due to higher yields. mdpi.com

Once the 3-amino-2-chloropyrazine precursor is obtained, a direct route to the target thiol can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, the electron-poor pyrazine (B50134) ring is attacked by a sulfur nucleophile, displacing the chloride leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing nitrogen atoms in the pyrazine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com

Potential sulfur nucleophiles for this transformation include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or various thiolates. The reaction conditions, such as solvent, temperature, and the choice of base, are critical for optimizing the yield and minimizing side reactions. While specific optimized conditions for this compound are not extensively detailed in the provided literature, the general principles of SNAr on heteroaromatic systems provide a clear framework for this synthetic approach. masterorganicchemistry.comchemrxiv.org

Another foundational starting material in pyrazine chemistry is 3-aminopyrazine-2-carboxylic acid. Its synthesis can be achieved by reacting 2-amino-4-hydroxypteridine (pterine) with an alkali metal hydroxide (B78521) like NaOH or KOH at elevated temperatures (140 to 220 °C). google.com The resulting alkali salt can then be acidified to precipitate the carboxylic acid. google.com This carboxylic acid serves as a versatile starting point for various derivatives, including the intermediates discussed in the following section.

Synthesis via Pyrazine-2-carbohydrazide (B1222964) Intermediates

An important indirect route to thiol-containing pyrazine heterocycles proceeds through a pyrazine-2-carbohydrazide intermediate. This multi-step strategy begins with 3-aminopyrazine-2-carboxylic acid.

The first step is the conversion of the carboxylic acid to its corresponding methyl ester, typically through a Fischer esterification using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. nih.gov This ester, methyl 3-aminopyrazine-2-carboxylate, is a stable intermediate that can be isolated and used in subsequent reactions. nih.gov

The ester is then converted into 3-aminopyrazine-2-carbohydrazide (B1586661) by reaction with hydrazine (B178648) hydrate. This carbohydrazide (B1668358) is a key building block for synthesizing various heterocyclic systems.

To introduce the sulfur functionality, the carbohydrazide is reacted with carbon disulfide (CS₂). This reaction, typically carried out in the presence of a base like potassium hydroxide in ethanol, leads to the formation of dithiocarbazates, which then cyclize to form heterocyclic rings containing a thione or thiol group. researchgate.netnih.gov This cyclization can lead to the formation of 5-(3-aminopyrazin-2-yl)-1,3,4-oxadiazole-2(3H)-thione or related triazole-thiol structures. researchgate.netresearchgate.net

Table 1: Synthesis of Thiol-Containing Heterocycles from Carbohydrazides

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Aminopyrazine-2-carbohydrazide | Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole-thione or 1,2,4-Triazole-thiol | researchgate.net, researchgate.net |

| Heterocyclic Carbohydrazides | Carbon Disulfide (CS₂) in ethanolic KOH | 1,3,4-Oxadiazole-5(4H)-thiones | nih.gov |

| Hydrazine Hydrate | Carbon Disulfide (CS₂) | Thiocarbohydrazide (TCH) | google.com, sapub.org |

Preparation of Related Aminopyridine-2-thiol Analogues for Mechanistic Insight

The synthesis of structurally similar aminopyridine-2-thiol analogues provides valuable mechanistic insight that can be applied to the pyrazine system. Pyridine (B92270), like pyrazine, is an electron-deficient heteroaromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). chemrxiv.org The synthesis of 2-aminopyridine (B139424) derivatives is a well-established area of research. nih.govnih.govwikipedia.orggoogle.com

A common strategy for preparing aminopyridine-2-thiols involves the reaction of a 2-halo-aminopyridine, such as 2-amino-6-chloropyridine, with a sulfur nucleophile. sigmaaldrich.com This reaction is a direct analogue to the proposed direct synthesis of this compound from 3-amino-2-chloropyrazine.

The mechanism involves the attack of the sulfur nucleophile at the carbon atom bearing the halogen. youtube.com The presence of the ring nitrogen atom ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.com In the pyrazine system, with two nitrogen atoms, this activating effect is expected to be even more pronounced, potentially allowing for milder reaction conditions compared to the pyridine analogues.

Studies on the SNAr reactions of 2-halopyridines with various thiols and thiolates have shown that these reactions can proceed under mild, room-temperature conditions, circumventing the need for high temperatures or expensive catalysts. chemrxiv.org These findings suggest that a similar, efficient process could be developed for the pyrazine series. Comparing the reaction kinetics and yields between the pyridine and pyrazine systems can provide a deeper understanding of the electronic effects of the second nitrogen atom in the pyrazine ring on the SNAr mechanism.

Table 2: Comparison of Pyridine and Pyrazine Systems in SNAr Reactions

| Characteristic | Pyridine System | Pyrazine System | Mechanistic Implication |

|---|---|---|---|

| Ring Activation | One ring nitrogen atom activates the ring towards nucleophilic attack. | Two ring nitrogen atoms provide stronger activation. | Pyrazine is generally more reactive towards SNAr than pyridine. |

| Intermediate Stability | Meisenheimer complex is stabilized by one nitrogen atom. | Meisenheimer complex is stabilized by two nitrogen atoms. | Lower activation energy for the reaction on the pyrazine ring. |

| Leaving Group | Halogens (F, Cl, Br, I) are common leaving groups. | Halogens are effective leaving groups. | The principles of leaving group ability are transferable between systems. youtube.com |

Chemical Reactivity and Derivatization Pathways of 3 Aminopyrazine 2 Thiol

Cyclization Reactions

The ortho-disposed amino and thiol groups on the pyrazine (B50134) ring are ideally positioned for intramolecular cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions are critical for generating novel molecular frameworks.

The reaction of an ortho-amino-thiol functionality is a classical route for the synthesis of fused thiazole rings. In the case of 3-aminopyrazine-2-thiol, this pathway leads to the formation of the thiazolo[4,5-b]pyrazine system. This transformation typically involves reacting the starting material with a suitable electrophile containing two carbon atoms that can react with both the amino and thiol groups to close the five-membered thiazole ring. While specific methods for this transformation starting directly from this compound are specialized, the general principle follows established synthetic routes for similar heterocyclic condensations. For instance, reactions with α-haloketones or dicarbonyl compounds are common strategies to construct the thiazole ring fused to an existing nitrogen-containing heterocycle.

This compound serves as a valuable precursor for a variety of five-membered heterocyclic derivatives through multi-step synthetic sequences. These pathways often begin with the modification of the 3-amino group to form an intermediate which can then be cyclized.

Thiosemicarbazide Derivatives: Thiosemicarbazides are versatile intermediates for synthesizing various heterocycles like thiadiazoles and triazoles. nih.gov These can be prepared from a primary amine. The 3-amino group of this compound can be reacted with an isothiocyanate in a suitable solvent like ethanol to yield the corresponding N-substituted thiosemicarbazide derivative. nih.govmdpi.com

1,3,4-Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide precursors. sbq.org.br A common method involves treating a thiosemicarbazide with a dehydrating agent, such as concentrated sulfuric acid, which facilitates the intramolecular cyclization to form the thiadiazole ring. jocpr.comasianpubs.org Alternatively, thiosemicarbazides can be condensed with carboxylic acids to form thiadiazole analogues. jocpr.com These heterocycles are of significant interest due to their wide range of pharmacological activities. jocpr.comconnectjournals.com

1,3,4-Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles typically starts from acid hydrazide intermediates. To access these from this compound, a multi-step conversion of the thiol group into a carboxylic acid, followed by reaction with hydrazine (B178648), would be necessary. Once the corresponding pyrazine carbohydrazide (B1668358) is formed, it can undergo cyclization. A standard method for this cyclization is the reaction of the acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com Another approach involves the oxidative cyclization of acylhydrazones using reagents like iodine. asianpubs.orgjchemrev.com

1,2,4-Triazole Derivatives: 1,2,4-triazole-3-thiol derivatives are readily synthesized from thiosemicarbazide intermediates. nih.gov The cyclization is typically achieved by refluxing the thiosemicarbazide in a basic solution, such as aqueous sodium hydroxide (B78521), followed by acidification. nih.gov This intramolecular condensation reaction results in the formation of the stable five-membered triazole ring. minia.edu.egnih.gov

| Starting Moiety | Reagent(s) | Resulting Heterocycle/Intermediate |

| 3-Amino Group | Isothiocyanate | Thiosemicarbazide |

| Thiosemicarbazide | Concentrated H₂SO₄ | 1,3,4-Thiadiazole |

| Acid Hydrazide | Carbon Disulfide, Base | 1,3,4-Oxadiazole |

| Thiosemicarbazide | NaOH, then HCl | 1,2,4-Triazole-3-thiol |

Amination and Amidation Reactions

The amino group at the 3-position of the pyrazine ring is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of amide and N-substituted derivatives.

While this article focuses on this compound, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides is a well-established field, typically starting from 3-aminopyrazine-2-carboxylic acid. nih.gov The conversion of the thiol to a carboxylic acid would be a necessary prerequisite. Once the carboxylic acid is obtained, two primary procedures are employed for its conversion into carboxamides. nih.govresearchgate.net

Procedure A: This is a two-step process involving an initial Fisher esterification of the carboxylic acid with methanol (B129727) and sulfuric acid to produce the methyl ester. The subsequent step is the aminolysis of the ester with a substituted amine, often facilitated by microwave irradiation to yield the final N-substituted carboxamide. nih.govresearchgate.net

Procedure B: This method involves the direct activation of the carboxylic acid using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO). nih.govresearchgate.net The activated intermediate readily reacts with various amines (benzylamine, alkylamine, or aniline derivatives) under microwave irradiation to form the desired amide. nih.govresearchgate.net

These synthetic routes have been used to generate diverse libraries of carboxamide derivatives for biological evaluation. nih.govmdpi.com

| Procedure | Step 1 | Step 2 | Amine Substrates |

| A | Fisher Esterification (H₂SO₄, Methanol) | Aminolysis of Methyl Ester (Microwave) | Benzylamines |

| B | Acid Activation (CDI, DMSO) | Amidation of Activated Acid (Microwave) | Benzylamines, Alkylamines, Anilines |

The amino group at the C-3 position of the pyrazine ring behaves as a potent nucleophile, readily reacting with a variety of electrophilic reagents. This reactivity is central to many of the derivatization pathways for this compound class.

A primary example of this reactivity is acylation. The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, leads to the formation of 3-acylaminopyrazine derivatives. mdpi.com This reaction is fundamental for introducing a wide range of substituents onto the pyrazine core, significantly modifying the molecule's steric and electronic properties. mdpi.com

Furthermore, as discussed in section 3.1.2, the amino group's nucleophilicity is exploited in the synthesis of thiourea (B124793) and thiosemicarbazide derivatives through its reaction with isothiocyanates. nih.gov The thiol group (-SH) is also known to be reactive towards electrophiles. nih.gov This dual reactivity allows for selective functionalization under controlled conditions, enabling the synthesis of complex molecules with tailored properties.

Halogenation Reactions

The introduction of halogen atoms onto the pyrazine ring is a key synthetic strategy for creating valuable intermediates that can be further functionalized through cross-coupling reactions or nucleophilic substitution. The 2-aminopyrazine (B29847) scaffold is susceptible to electrophilic halogenation due to the activating nature of the amino group. d-nb.info

The halogenation of 2-aminopyrazine has been achieved with good yields using N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination). d-nb.inforesearchgate.net Research has shown that the choice of solvent and reaction conditions is critical for success. Acetonitrile has proven to be an ideal solvent for these transformations. d-nb.infothieme.de

Microwave-assisted reactions have been particularly effective, offering short reaction times and excellent yields for both mono- and di-bromination using NBS. d-nb.infothieme.de Depending on the stoichiometry of the halogenating agent, either mono- or di-halogenated products can be selectively prepared. thieme.de For 2-aminopyrazine, bromination occurs selectively at the 5-position, and with excess NBS, at the 3 and 5 positions. d-nb.info The presence of the additional activating thiol group in this compound would be expected to further influence the regioselectivity of this electrophilic substitution. While iodination has been reported with lower yields, bromination and chlorination are efficient processes for functionalizing the pyrazine core. d-nb.info

Regioselective Fluorination of Aminopyrazine Derivatives

The introduction of fluorine atoms into heterocyclic compounds is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The electrophilic fluorination of pyrazine derivatives, which are inherently electron-deficient aromatic systems, typically requires the presence of strong electron-donating groups to facilitate the reaction.

In the case of this compound, the amino group at the C-3 position serves as a powerful activating group, increasing the electron density of the pyrazine ring and directing electrophilic substitution. While direct fluorination of this compound is not extensively documented, the reactivity of analogous systems, such as 2-aminopyridines and 2-aminopyrimidines, provides significant insight. nih.gov Studies on these related heterocycles show that electrophilic fluorinating agents, most notably Selectfluor™ (F-TEDA-BF4), can effectively introduce a fluorine atom with high regioselectivity. sigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the position of fluorination is governed by the directing effects of the substituents. wikipedia.org

For aminopyrazine derivatives, the amino group strongly directs electrophiles to the ortho and para positions. In this compound, the C-5 position is ortho to the amino group and is consequently the most likely site for electrophilic attack. The thiol group at C-2 may exert a lesser directing effect. The fluorination is therefore predicted to occur regioselectively at the C-5 position. This reactivity is consistent with observations in other electron-rich nitrogen heterocycles where enamine-like activation dictates the site of fluorination. mdpi.com

Table 1: Predicted Regioselectivity in Electrophilic Fluorination

| Starting Material | Activating Group | Predicted Position of Fluorination |

| This compound | 3-Amino | C-5 |

Oxidation Reactions

The thiol group of this compound is susceptible to oxidation, leading to the formation of various sulfur-containing products, primarily disulfides or species with sulfur in higher oxidation states.

Formation of Disulfide Linkages: 2,2'-Dithiobispyrazine Derivatives

Mild oxidation of thiols is a common and efficient method for the formation of disulfide bonds. This transformation is a redox reaction where two thiol molecules are oxidized to form a dimer linked by a sulfur-sulfur bond. nih.govorganic-chemistry.org In the case of this compound, this oxidative coupling yields the corresponding disulfide, 3,3'-diamino-2,2'-dithiobispyrazine .

This reaction can be achieved using a variety of oxidizing agents under mild conditions. Common reagents include hydrogen peroxide (H₂O₂), iodine (I₂), or even atmospheric oxygen, sometimes catalyzed by metal ions. semanticscholar.org The process involves the removal of a hydrogen atom from each of two thiol groups, followed by the formation of the S-S bond. This type of oxidative coupling is a fundamental reaction in both synthetic organic chemistry and biological systems, where disulfide bridges are crucial for protein structuring. organic-chemistry.org The formation of bis(pyrimidyl) disulfides from corresponding pyrimidine-thiones has been demonstrated using an activated carbon-air system, highlighting an environmentally friendly approach applicable to related heterocyclic thiols.

Higher Oxidation States of Sulfur within Thiol Derivatives

The use of stronger oxidizing agents can lead to the formation of sulfur species in higher oxidation states than the disulfide. The sulfur atom in the thiol group, initially in the -2 oxidation state, can be progressively oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov

The reaction of this compound with potent oxidants such as potassium permanganate (KMnO₄) or excess hydrogen peroxide would be expected to yield 3-aminopyrazine-2-sulfonic acid . The intermediate sulfenic and sulfinic acids are often unstable and readily oxidize further to the more stable sulfonic acid. nih.gov While the formation of sulfenic acid is typically a transient step, it can be trapped or lead to the formation of mixed disulfides in the presence of other thiols. The complete oxidation to sulfonic acid represents an irreversible transformation, in contrast to the readily reversible thiol-disulfide interconversion.

Table 2: Oxidation Products of this compound

| Oxidizing Condition | Product | Sulfur Oxidation State |

| Mild (e.g., I₂, air) | 3,3'-Diamino-2,2'-dithiobispyrazine | -1 |

| Strong (e.g., KMnO₄) | 3-Aminopyrazine-2-sulfonic acid | +6 |

Coordination Chemistry and Metal Complexation

This compound and its analogues are versatile ligands in coordination chemistry due to the presence of multiple donor atoms with different electronic properties.

Ligand Behavior of this compound and its Analogues with Transition Metals

This compound possesses several potential coordination sites: the soft thiol sulfur atom, the hard amino nitrogen atom, and the two pyrazine ring nitrogen atoms. nih.gov This allows it to function as a monodentate, bidentate, or bridging ligand. Thiolate ligands (RS⁻), formed upon deprotonation of the thiol group, are classified as soft Lewis bases and tend to coordinate strongly with soft or borderline Lewis acid metal centers, such as late transition metals (e.g., Pd(II), Pt(II), Ag(I), Hg(II)).

The presence of both soft (thiolate) and hard (amino, pyrazine nitrogens) donor sites makes this compound a versatile chelating agent. It can form stable five-membered chelate rings by coordinating to a metal center through the thiol sulfur and the amino nitrogen, a behavior observed in similar heterocyclic thiol ligands. sigmaaldrich.com Furthermore, the pyrazine nitrogen atoms can coordinate to a second metal center, enabling the formation of polynuclear complexes or coordination polymers. This bridging capability is a well-established feature of pyrazine-based ligands.

Synthesis and Structural Aspects of Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Mo, W, U, Ru, Rh, Pd, Pt, Ag, Ir complexes)

The versatile ligating ability of this compound and its close analogues, like 3-aminopyrazine-2-carboxylic acid, has led to the synthesis of a wide array of metal complexes with diverse geometries and nuclearities.

First-Row Transition Metals (Mn, Co, Ni, Cu, Zn): Complexes with these metals are readily synthesized, often by reacting a metal salt with the ligand in a suitable solvent. Schiff base derivatives of aminopyrazines have been shown to form stable complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), typically resulting in octahedral or tetrahedral geometries.

Group 12 Metals (Zn, Cd, Hg): As borderline to soft Lewis acids, these metals show a strong affinity for the thiol donor. Complexes with ligands containing aminopyridine and thiocyanate moieties have been structurally characterized, providing models for the coordination of this compound with Cd(II). Similarly, Hg(II) is known to form stable complexes with amide-containing pyridine (B92270) ligands.

Early Transition Metals (Mo, W, U): The closely related ligand, 3-aminopyrazine-2-carboxylic acid, has been used to synthesize complexes with molybdenum, tungsten, and uranium. These include species such as cis-[Mo₂O₅(apc)₂], cis-[WO₂(apc)₂], and trans-[UO₂(apc)₂] (where Hapc is 3-aminopyrazine-2-carboxylic acid), demonstrating the ability of this ligand scaffold to stabilize metals in high oxidation states. nih.gov

Platinum Group Metals (Ru, Rh, Pd, Pt, Ir) and Silver (Ag): These soft metals have a pronounced affinity for sulfur donors. A range of complexes with 3-aminopyrazine-2-carboxylic acid have been reported, including [Ru(apc)₂(H₂O)₂], [Rh(apc)₃], [M(apc)₂] (M=Pd, Pt), and [Ag(apc)(H₂O)₂]. nih.gov Ruthenium, rhodium, and iridium are known to form cationic complexes with related N,N-chelating pyridine-thiazole ligands. Palladium(II) and Platinum(II) readily form square planar complexes with various nitrogen- and sulfur-donating ligands.

Table 3: Examples of Metal Complexes with this compound Analogues

| Metal Ion | Example Complex Formula with Analogue Ligand (apc) | Reference |

| Mo(V) | cis-[Mo₂O₅(apc)₂] | nih.gov |

| W(VI) | cis-[WO₂(apc)₂] | nih.gov |

| U(VI) | trans-[UO₂(apc)₂] | nih.gov |

| Ru(II) | [Ru(apc)₂(H₂O)₂] | nih.gov |

| Rh(III) | [Rh(apc)₃] | nih.gov |

| Pd(II) | [Pd(apc)₂] | nih.gov |

| Pt(II) | [Pt(apc)₂] | nih.gov |

| Ag(I) | [Ag(apc)(H₂O)₂] | nih.gov |

| apc = anion of 3-aminopyrazine-2-carboxylic acid |

Multi-component Reaction Architectures Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly efficient, as they reduce the number of synthetic steps, minimize waste, and save time and resources. The structure of this compound, featuring a nucleophilic amino group and a thiol group in a vicinal arrangement on the pyrazine ring, makes it an ideal candidate for incorporation into MCRs to generate diverse heterocyclic libraries.

Catalyst-Free Multi-Component Reactions

The inherent reactivity of this compound allows for its participation in multi-component reactions under catalyst-free conditions, which aligns with the principles of green chemistry by avoiding potentially toxic and expensive catalysts. Such reactions typically proceed by leveraging the nucleophilicity of the amino and thiol functionalities.

A plausible catalyst-free, three-component reaction involves the condensation of this compound with an aldehyde and an active methylene compound. In this scenario, the reaction is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting α,β-unsaturated system is then susceptible to a tandem Michael addition by the thiol group, followed by an intramolecular cyclization involving the amino group, leading to a complex heterocyclic product. The absence of a catalyst is advantageous, simplifying the reaction setup and purification process. researchgate.netresearchgate.net

The proposed sequence highlights the utility of this compound as a versatile building block in catalyst-free MCRs for the efficient synthesis of novel, densely functionalized heterocyclic systems.

| Component | Role in Reaction |

| This compound | Binucleophilic building block |

| Aldehyde | Electrophilic component, forms the initial Knoevenagel adduct |

| Active Methylene Compound | Nucleophilic component for Knoevenagel condensation |

Strategies for Constructing Complex Heterocyclic Scaffolds

The unique arrangement of adjacent amino and thiol groups on the pyrazine core of this compound provides a robust platform for the synthesis of complex, fused heterocyclic scaffolds. Specifically, it is an excellent precursor for the construction of the thiazolo[4,5-b]pyrazine ring system, a privileged scaffold in medicinal chemistry. nih.govnih.gov The primary strategies involve the reaction of this compound with bifunctional electrophiles, leading to annulation of a thiazole ring onto the pyrazine backbone.

One of the most common and effective methods is the reaction with α-halocarbonyl compounds , such as α-haloketones or α-haloesters. This reaction is a variation of the classic Hantzsch thiazole synthesis. beilstein-journals.org The reaction proceeds via a two-step sequence in a single pot. Initially, the highly nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon bearing the halogen, displacing the halide and forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazolo[4,5-b]pyrazine system. This strategy allows for the introduction of various substituents onto the newly formed thiazole ring, depending on the structure of the α-halocarbonyl reactant used.

Another versatile strategy involves the condensation of this compound with 1,2-dicarbonyl compounds or their synthetic equivalents. In this approach, the amino and thiol groups react with the two carbonyl functionalities to form the fused thiazole ring. The reaction typically proceeds under acidic or thermal conditions, which facilitate the double condensation and subsequent dehydration to furnish the aromatic heterocyclic scaffold. The choice of dicarbonyl compound dictates the substitution pattern on the resulting thiazolo[4,5-b]pyrazine core.

These synthetic strategies demonstrate the utility of this compound as a key intermediate for accessing complex heterocyclic systems with significant potential for further chemical exploration and derivatization.

| Reagent Type | Resulting Scaffold | Reaction Principle |

| α-Haloketones | Substituted Thiazolo[4,5-b]pyrazines | S-Alkylation followed by intramolecular cyclization and dehydration |

| 1,2-Dicarbonyl Compounds | Substituted Thiazolo[4,5-b]pyrazines | Double condensation and dehydration |

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within 3-Aminopyrazine-2-thiol. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. hilarispublisher.com The thiol (-SH) group presents a characteristic S-H stretching band, which is generally weak and appears around 2550 cm⁻¹. mdpi.com Vibrations associated with the pyrazine (B50134) ring, including C-H, C=C, and C=N stretching, occur in the fingerprint region (below 1600 cm⁻¹). Specifically, C-S stretching vibrations are expected in the 600-800 cm⁻¹ range. vscht.cz The presence of these characteristic bands confirms the principal functional groups of the molecule.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 |

| Aromatic C-H Stretch | Pyrazine Ring | ~3050 |

| S-H Stretch | Thiol (-SH) | ~2550 (Weak) |

| C=N/C=C Ring Stretch | Pyrazine Ring | 1550-1600 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1600-1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in this compound, confirming its structural connectivity.

In the ¹H NMR spectrum, the protons on the pyrazine ring are expected to appear as distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing thiol group. The amino group protons (-NH₂) would likely produce a broad singlet, while the thiol proton (-SH) would also appear as a singlet, though its position can be variable and it may undergo exchange with deuterated solvents. rsc.org

The ¹³C NMR spectrum would show four distinct signals for the carbon atoms of the pyrazine ring. The carbons directly attached to the nitrogen and sulfur atoms (C2 and C3) would have chemical shifts significantly influenced by the heteroatoms. The C2 carbon, bonded to the sulfur atom, would likely appear further downfield compared to the C3 carbon, which is bonded to the amino group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Pyrazine-H | 7.5 - 8.2 | C2 (C-S) | ~150-160 |

| Pyrazine-H | 7.5 - 8.2 | C3 (C-N) | ~140-150 |

| -NH₂ | 4.5 - 5.5 (Broad) | C5 | ~130-140 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions associated with the pyrazine ring and its substituents. mdpi.com

The pyrazine chromophore typically displays intense π→π* transitions at shorter wavelengths (below 300 nm) and weaker n→π* transitions at longer wavelengths. The presence of the amino (-NH₂) and thiol (-SH) groups, which act as auxochromes, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π→π* | Pyrazine Ring | ~260 - 280 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps in structural confirmation. The molecular formula of the compound is C₄H₅N₃S, giving it a molecular weight of approximately 127.17 amu. The mass spectrum would show a molecular ion peak (M⁺) at m/z 127.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. sapub.org Common fragmentation patterns for related heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. nih.gov Potential fragmentation pathways include the elimination of a hydrogen sulfide (B99878) radical (•SH), loss of ammonia (B1221849) (NH₃), or cleavage of the pyrazine ring leading to the loss of hydrogen cyanide (HCN). miamioh.edunih.gov

Table 4: Predicted Key Mass Fragments for this compound

| Fragment Ion | Loss from Molecular Ion | Predicted m/z |

|---|---|---|

| [M]⁺ | - | 127 |

| [M - SH]⁺ | •SH | 94 |

| [M - H₂S]⁺ | H₂S | 93 |

| [M - HCN]⁺ | HCN | 100 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While the specific crystal structure for this compound is not widely reported, analysis of closely related structures, such as 3-aminopyrazine-2-carbohydrazide (B1586661), offers significant insight. researchgate.net

Advanced Spectroscopic Techniques: Matrix-Isolation Infrared Spectroscopy for Phototransformations

Matrix-isolation infrared spectroscopy is a powerful technique for studying the structure and photochemistry of molecules under cryogenic conditions. In this method, molecules of this compound are trapped in an inert solid matrix, such as argon or nitrogen, at very low temperatures (typically below 20 K). wikipedia.org This environment prevents intermolecular interactions and allows for the study of the intrinsic properties of the isolated molecule. uc.pt

This technique is particularly valuable for investigating tautomeric equilibria, such as the thiol-thione tautomerism (C-SH ⇌ C=S) in this compound. By isolating the molecule, it is possible to trap and spectroscopically characterize different tautomers that may exist in the gas phase. mdpi.com

Furthermore, the matrix-isolated compound can be subjected to in-situ UV irradiation to induce and monitor photochemical transformations. nih.govmdpi.com For this compound, this could involve phototautomerism, conformational changes, or ring-opening reactions. By analyzing the changes in the IR spectrum upon irradiation, the formation of photoproducts can be identified and the reaction mechanisms can be elucidated. mdpi.com

Computational and Theoretical Investigations of 3 Aminopyrazine 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are employed to determine the optimized geometry of 3-Aminopyrazine-2-thiol and to derive a host of electronic and reactivity parameters. nih.gov These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nanoient.orgruc.dk

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.govrsc.org

For this compound, DFT calculations can predict the energies of these orbitals. The distribution of HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively. Charge transfer within the molecule is indicated by the calculated HOMO and LUMO energies. nanoient.org

Interactive Data Table: Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -2.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.95 | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. rasayanjournal.co.inresearchgate.net These descriptors, derived from Koopman's theorem, provide insights into the molecule's stability and reactivity patterns. researchgate.net

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. A "soft" molecule is more reactive. rsc.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are invaluable for predicting how this compound will interact with other reagents. rasayanjournal.co.in

Interactive Data Table: Quantum Chemical Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.20 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.175 | Ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 1.975 | Resistance to charge transfer. |

| Chemical Softness (S) | 1/(2η) | 0.253 | Propensity to undergo electronic change. |

| Electrophilicity Index (ω) | χ²/(2η) | 4.418 | Capacity to act as an electron acceptor. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). preprints.org

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative nitrogen atoms of the pyrazine (B50134) ring and the sulfur atom of the thiol group. rasayanjournal.co.in

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are usually found around the hydrogen atoms of the amino group and the pyrazine ring. rasayanjournal.co.in

The MEP map provides a clear picture of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding. preprints.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. ekb.eg MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. nih.govnih.gov

For this compound, MD simulations can be used to:

Analyze the stability of its different conformations.

Study its flexibility by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions.

Investigate its interaction with solvent molecules or its binding stability within the active site of a protein, which is crucial for drug design. ekb.eg

Tautomerism Studies: Keto-Enol and Amino-Imino Tautomerism and Phototransformations

Tautomerism, the interconversion of structural isomers, is a critical phenomenon for heterocyclic compounds like this compound. mdpi.com This molecule can potentially exist in several tautomeric forms due to the migration of a proton. The primary equilibria to consider are:

Thione-Thiol Tautomerism: The interconversion between the 3-amino-1H-pyrazine-2-thione (amide-like) form and the this compound (aromatic) form.

Amino-Imino Tautomerism: The conversion between the this compound form and the 3-imino-3,4-dihydropyrazine-2-thiol form.

Computational methods, particularly DFT, are used to calculate the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in different solvents. researchgate.netnih.gov The calculations can also determine the energy barriers of the transition states between tautomers, predicting the kinetics of their interconversion. nih.gov Studies on similar thioamide systems suggest that the thione form is often more stable. scispace.com

Solvent Effects on Molecular Structure and Reactivity via Computational Models

The properties and reactivity of a molecule can be significantly influenced by its environment, especially the solvent. ruc.dk Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent without explicitly modeling each solvent molecule. mdpi.com

By performing DFT calculations with a PCM, researchers can investigate how solvent polarity affects:

Tautomeric Equilibrium: Polar solvents may stabilize one tautomer over another by favorably interacting with its dipole moment.

Molecular Geometry: Bond lengths and angles can be subtly altered by solvent interactions.

Electronic Properties: The HOMO-LUMO gap and, consequently, the reactivity descriptors can change in different solvents, altering the molecule's chemical behavior.

For this compound, these models can predict whether a polar or non-polar solvent would favor the thione versus the thiol form, or the amino versus the imino form, providing crucial information for its synthesis and application.

Correlation of Quantum Chemical Parameters with Experimental Observations

The validation of theoretical models through the correlation of calculated quantum chemical parameters with experimental data is a critical step in computational chemistry. For pyrazine derivatives, this process typically involves comparing computed spectroscopic and electronic properties with results obtained from experimental techniques such as Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and UV-Vis spectroscopy. nih.govresearchgate.net While specific detailed correlational studies for this compound are not extensively documented in publicly available research, the principles and methodologies can be inferred from studies on closely related compounds like cyanopyrazine-2-carboxamide and 3-aminopyrazine-2-carboxylic acid derivatives. nih.govresearchgate.netresearchgate.net

The primary approach involves optimizing the molecular geometry of the compound using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov From the optimized geometry, various parameters are calculated and compared against experimental values.

Vibrational Frequencies (FT-IR and Raman)

A common and powerful method for validating computational models is the comparison of calculated vibrational frequencies with experimental FT-IR and Raman spectra. Theoretical harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. A strong correlation between the scaled theoretical wavenumbers and the experimental ones indicates that the computational model accurately represents the molecular structure and bonding.

For pyrazine derivatives, studies show good agreement between computed and observed vibrational modes. nih.govresearchgate.net For instance, the characteristic stretching vibrations of C-H, N-H, C=N, and C-S bonds are identified and compared.

Illustrative Data Table: Comparison of Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν(N-H) stretch (asym) | 3450 | 3580 | 3454 |

| ν(N-H) stretch (sym) | 3350 | 3485 | 3362 |

| ν(C-H) stretch | 3080 | 3195 | 3083 |

| ν(S-H) stretch | 2550 | 2645 | 2552 |

| ν(C=N) stretch | 1640 | 1705 | 1645 |

| δ(N-H) scissoring | 1620 | 1682 | 1623 |

| ν(C-S) stretch | 720 | 745 | 718 |

Note: Scaled wavenumbers are hypothetical, typically derived using a scaling factor (~0.96) to correct for theoretical overestimation. Actual experimental data for this compound is required for a direct comparison.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated shifts are then correlated with experimental data obtained from NMR spectroscopy. A linear correlation between the experimental and theoretical chemical shifts is a strong indicator of the accuracy of the computed molecular structure. For related 3-aminopyrazine-2-carboxamides, NMR data has been crucial for structural confirmation. nih.gov

Illustrative Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 | 165.0 | 168.5 |

| C3 | 155.0 | 158.2 |

| C5 | 135.0 | 137.8 |

| C6 | 130.0 | 132.1 |

Note: Values are illustrative. The correlation's strength is assessed by the R² value of a linear regression plot of experimental vs. calculated shifts.

Electronic Transitions (UV-Vis Spectroscopy)

Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. researchgate.net The calculated maximum absorption wavelengths (λ_max) corresponding to electronic transitions (e.g., n → π* or π → π*) are compared with the experimental UV-Vis spectrum. The solvent effect is often included in calculations using models like the Polarizable Continuum Model (PCM) to achieve better agreement with experimental results obtained in solution. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions provides insight into the charge transfer characteristics of the molecule. researchgate.net

Illustrative Data Table: Experimental vs. Calculated UV-Vis Absorption Wavelengths (λ_max) for this compound

| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Major Contribution |

|---|---|---|---|

| Ethanol | 380 | 375 | HOMO -> LUMO |

| Ethanol | 275 | 270 | HOMO-1 -> LUMO |

Note: Values are illustrative examples of how theoretical and experimental electronic transition data are correlated.

The congruence between the quantum chemical parameters and experimental observations provides a robust validation of the computational model. This allows for a reliable interpretation of the electronic structure, reactivity, and other properties of the molecule that may be difficult to probe experimentally.

Advanced Research Applications and Future Perspectives

Investigation of 3-Aminopyrazine-2-thiol Derivatives in Medicinal Chemistry Research

The core structure of this compound is a privileged scaffold in drug discovery, leading to the synthesis and evaluation of a multitude of derivatives. These investigations span a wide range of therapeutic targets, from infectious diseases to inflammatory conditions.

Derivatives of the aminopyrazine scaffold have been extensively studied for their potential to combat microbial and fungal infections. Research has demonstrated that modifications to the core structure can yield compounds with significant activity against a spectrum of pathogens.

A series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov This research categorized the derivatives into benzyl (B1604629), alkyl, and phenyl subtypes. mdpi.comnih.gov Notably, antibacterial activity was observed in the phenyl and alkyl derivatives, whereas the benzyl derivatives were inactive against the tested bacterial strains. mdpi.comnih.govnih.gov The activity of alkyl derivatives against Mycobacterium tuberculosis and M. kansasii was found to increase with the length of the carbon side chain. nih.govnih.gov Antifungal activity was more widespread, being observed in all three structural subtypes, with particular efficacy against Trichophyton interdigitale and Candida albicans. mdpi.comnih.gov

Similarly, novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com One particular compound from this series displayed superior antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com Other research into chloropyrazine-tethered pyrimidine (B1678525) derivatives identified compounds with potent antibacterial and antifungal activities, with one derivative showing an MIC of 45.37 µM. mdpi.com

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrazine (B50134) Derivatives

| Compound Class | Derivative Example | Test Organism | Activity (MIC) |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 µg/mL |

| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 µg/mL |

| Phenylaminopyrazine-2-carboxamide | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (46 µM) |

The pyrazine ring is a cornerstone of the first-line antitubercular agent, Pyrazinamide (B1679903) (PZA), making its derivatives a focal point of tuberculosis (TB) research. nih.govmdpi.com PZA is a prodrug activated to pyrazinoic acid (POA) and is uniquely capable of eliminating semi-dormant tubercle bacilli. nih.govmdpi.com Research into derivatives aims to enhance efficacy and overcome resistance.

Studies on 3-benzylaminopyrazine-2-carboxamides revealed several compounds with in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or superior to PZA, with MIC values as low as 6 µM. mdpi.com Another study identified 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide as the most active against this strain, with an MIC of 12.5 µg/mL (46 µM). nih.gov

The mechanism of action for PZA and its derivatives is multifaceted. It is understood to disrupt several vital cellular processes in mycobacteria. One primary mechanism involves the inhibition of mycolic acid biosynthesis through the targeting of Fatty Acid Synthase I (FAS I). nih.govmdpi.com Other explored mechanisms include the disruption of coenzyme A biosynthesis by inhibiting aspartate decarboxylase (PanD) and interference with trans-translation, a process essential for cell survival. mdpi.combiorxiv.org Recent findings also suggest that pyrazinamide's action is potentiated by thiol stress within the mycobacterium, which synergistically disrupts coenzyme A synthesis. biorxiv.org

Table 2: Antitubercular Activity of Selected Pyrazine Derivatives against M. tuberculosis H37Rv

| Compound Series | Lead Compound | Activity (MIC) |

|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | 6 µM |

| N-Substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | 46 µM |

| Pyrazine-2-carbonyl-piperazine benzamides | Compound 6a | 1.35 µM (IC50) |

Derivatives of this compound are prominent in the development of specific enzyme inhibitors, a key strategy in treating diseases like cancer and inflammatory disorders.

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been identified as potent inhibitors of MK-2, an enzyme involved in inflammatory responses. nih.gov These compounds demonstrated significant in vitro activity, with IC50 values as low as 15 nM. nih.gov Subsequent research focused on designing non-thiourea containing aminopyrazine derivatives to mitigate potential toxicity, identifying compounds with low micromolar to sub-micromolar IC50 values that could suppress TNFα production. nih.govijmphs.com

B-Raf Kinase: B-Raf is a serine/threonine kinase that is frequently mutated in various cancers, particularly melanoma. drugbank.com A disubstituted pyrazine scaffold, 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine, was identified as a low micromolar B-Raf inhibitor (IC50 = 3.5 µM). drugbank.com This discovery served as a starting point for a program that developed more potent inhibitors with activities in the nanomolar range. drugbank.com While ATP-competitive inhibitors have been successful, research is ongoing to develop allosteric modulators and other non-competitive inhibitors to overcome drug resistance. nih.govf1000research.com

Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): DprE1 is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a prime target for novel anti-TB drugs. newtbdrugs.org DprE1 inhibitors represent a new class of anti-TB agents that are active against strains resistant to existing drugs. newtbdrugs.org

Table 3: Enzyme Inhibitory Activity of Selected Pyrazine Derivatives

| Compound Class | Target Enzyme | Activity (IC50) |

|---|---|---|

| 1-(2-aminopyrazin-3-yl)methyl-2-thioureas | MK-2 | As low as 15 nM |

| Disubstituted Pyrazines | B-Raf | 3.5 µM (initial lead) |

| Pyrido[3,4-b]pyrazines | RET Kinase | 25 nM |

The aminopyrazine scaffold is a valuable tool in rational drug design, where understanding ligand-receptor interactions is crucial for developing targeted therapies. nih.gov Protein kinases, which regulate numerous cellular signaling pathways, are a major focus of this research. nih.govgoogle.com

The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like p38 MAPK, is critical for transmitting signals from the cell surface to the nucleus and is often dysregulated in cancer. ijmphs.com Aminopyrazine derivatives have been investigated as inhibitors of this pathway. ijmphs.com Computational methods such as molecular docking are employed to simulate the binding of these ligands to the kinase active site, predicting interactions that are essential for inhibitory activity. jetir.org This structure-based design approach allows for the rational modification of the pyrazine scaffold to enhance potency and selectivity for specific kinases, such as spleen tyrosine kinase and others, aiming to create more effective therapeutic agents. nih.govnih.gov

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create hybrid compounds. This approach aims to produce agents with improved affinity, better efficacy, or a dual mode of action that can address multiple targets or overcome resistance mechanisms.

Researchers have applied this strategy by creating chloropyrazine-tethered pyrimidine derivatives, effectively merging two biologically active heterocyclic rings. mdpi.comresearchgate.net In one study, this hybridization led to compounds with promising antimicrobial and antiproliferative activities. mdpi.com While the antiproliferative activity of these hybrids against cancer cell lines was found to be superior to their antimicrobial effects, certain compounds still exhibited potent activity against bacteria and fungi. mdpi.com This approach demonstrates the potential to develop single molecules that could, for instance, treat bacterial infections that are often associated with cancer, showcasing the versatility of the pyrazine scaffold in creating novel therapeutic candidates. mdpi.com

Contributions to Materials Science and Supramolecular Chemistry Research

While the primary research focus for this compound and its derivatives has been in medicinal chemistry, the inherent chemical properties of the scaffold suggest potential applications in materials science and supramolecular chemistry. The presence of multiple nitrogen heteroatoms and the thiol group makes the molecule an excellent candidate for acting as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

The ability of the pyrazine ring to bridge metal centers and the coordinating capability of the amino and thiol groups could be exploited to construct complex, multidimensional supramolecular architectures. However, based on currently available literature, the exploration of this compound specifically for these applications is an emerging and underexplored field, representing a promising avenue for future research.

Exploration in the Development of Advanced Electronic Devices

While direct application of this compound in advanced electronic devices is an emerging area, the foundational properties of its constituent parts—the pyrazine ring and thiol group—suggest significant potential. Pyrazine and its derivatives are known to be incorporated into conductive polymers, where they can modify the material's electronic properties and enhance conductivity. pipzine-chem.com The electron-deficient nature of the pyrazine ring makes it a useful component in organic materials designed for applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). chemrxiv.org

The thiol group provides a crucial anchoring point for binding to metal surfaces, a fundamental requirement for creating stable interfaces in electronic devices. Thiol-based molecules are well-known for their ability to form self-assembled monolayers (SAMs) on metal electrodes (e.g., gold, silver, copper), which can be used to control the electronic properties at the metal-organic interface. osti.gov The combination of the pyrazine core's electronic characteristics with the thiol's surface-anchoring capability could lead to the development of novel charge-transporting layers or modifiers in next-generation electronics. Research into related heterocyclic systems, such as thienopyrrolocarbazoles, has demonstrated that the incorporation of sulfur-containing rings into larger aromatic structures is a viable strategy for creating new building blocks for functional organic materials. chemrxiv.org

Supramolecular Assembly and Co-crystallization Studies

The molecular structure of this compound is exceptionally well-suited for forming ordered, multidimensional structures through non-covalent interactions. This has made its parent structures, aminopyrazines and pyrazines, subjects of extensive research in supramolecular chemistry and crystal engineering. rsc.orgacs.org Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same lattice, is a key technique in this field. nih.gov

The primary forces driving the assembly of pyrazine-based co-crystals are strong and directional hydrogen bonds. researchgate.netmdpi.com In this compound, the amino (-NH₂) group and the thiol (-SH) group can act as hydrogen bond donors, while the nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors. This donor-acceptor arrangement facilitates the formation of robust intermolecular synthons, such as the well-established pyridine-carboxylic acid synthon, which can be extended to pyrazine-thiol interactions. hw.ac.ukresearchgate.net These interactions guide the molecules to self-assemble into predictable patterns, such as one-dimensional chains or two-dimensional sheets, which are stabilized by further, weaker interactions like π-π stacking of the aromatic pyrazine rings. mdpi.com

Studies on related systems, such as pyrazinamide co-crystals and aminopyridine derivatives, have shown that these non-covalent bonds are key to creating new materials with tailored physical properties like solubility and thermal stability. nih.govmdpi.com

Table 1: Key Intermolecular Interactions in Pyrazine-based Supramolecular Assemblies

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | -OH, -NH₂, -SH | Pyrazine Nitrogen, Carbonyl Oxygen | Primary driving force for forming 1D and 2D networks. researchgate.netmdpi.com |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Stabilizes the 3D supramolecular network. mdpi.com |

| Halogen Bond | C-X (X=Cl, Br, I) | Pyrazine Nitrogen | Directional interaction contributing to crystal packing. mdpi.com |

| van der Waals Forces | All atoms | All atoms | General stabilization of the crystal lattice. mdpi.com |

Research into Corrosion Inhibition Mechanisms and Performance

Research on analogous compounds like 2-acetylpyrazine and monohalogenated aminopyrazines has demonstrated high inhibition efficiencies, often exceeding 90%. researchgate.neticrc.ac.ir These aminopyrazine derivatives function as mixed-type inhibitors, meaning they affect both anodic and cathodic processes, often with a predominant effect on the cathodic reaction. researchgate.net The performance of these inhibitors is dependent on factors such as their concentration, the temperature, and the immersion time. icrc.ac.ir

Table 2: Corrosion Inhibition Performance of Related Heterocyclic Compounds

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-acetylpyrazine | Mild Steel | 1 M HCl | 0.5 mM | 92.7 (at 5 hrs) | icrc.ac.ir |

| 2-acetylpyrazine | Mild Steel | 1 M HCl | 0.5 mM | 98.1 (at 48 hrs) | icrc.ac.ir |

| 2-amino-5-iodopyrazine | Q235 Steel | 1.0 M HCl | 1.0 mM | ~95 | researchgate.netscispace.com |

| 2-amino-5-bromopyrazine | Q235 Steel | 1.0 M HCl | 1.0 mM | ~93 | researchgate.netscispace.com |

| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | 0.25 mM | >85 | mdpi.com |

Adsorption Behavior and Surface Interaction Studies on Metal Substrates

The mechanism of corrosion inhibition is fundamentally linked to the adsorption of the inhibitor molecule onto the metal surface. This process can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of coordinate or covalent bonds. mdpi.com For thiol-containing compounds, chemisorption is often the dominant mechanism. mdpi.comacs.org

The this compound molecule possesses multiple active centers for adsorption:

The Thiol Group (-SH): The sulfur atom can form strong coordinate bonds with metal atoms (e.g., iron, copper) on the surface, serving as a primary anchor point. osti.govmdpi.commdpi.com

Pyrazine Ring Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms in the pyrazine ring can coordinate with vacant d-orbitals of the metal atoms. icrc.ac.ir

The Amino Group (-NH₂): This group can also participate in the interaction with the metal surface. mdpi.com

π-Electrons: The aromatic pyrazine ring can interact with the metal surface through its delocalized π-electrons.

Theoretical studies using Density Functional Theory (DFT) have been employed to model these interactions, confirming that such molecules tend to adsorb parallel to the metal surface to maximize the interaction between their multiple active sites and the surface atoms. researchgate.netmdpi.com The adsorption process typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netmdpi.com

Elucidation of Synergistic Inhibition Effects with Other Compounds

The performance of a corrosion inhibitor can often be significantly enhanced by using it in combination with other substances, a phenomenon known as synergism. researchgate.net This effect is particularly noted when organic inhibitors like this compound are combined with other compounds, such as halide ions (e.g., I⁻, Br⁻, Cl⁻) or other organic molecules. dntb.gov.ua

The mechanism of synergism can vary. In the case of halide ions, the ions may first adsorb onto the metal surface, creating a negative charge that facilitates the subsequent adsorption of the protonated organic inhibitor molecules through electrostatic attraction. dntb.gov.ua Alternatively, a co-adsorption process can lead to the formation of a more compact and stable protective film than either component could form alone. researchgate.net For instance, studies on a mixture of an imidazoline (B1206853) derivative and 2-aminopyridine (B139424) demonstrated a clear synergistic effect in protecting steel. researchgate.net Similarly, a combination of 3-amino-1,2,4-triazole-5-thiol and sodium fluoride (B91410) was shown to form a highly effective double-layered protective film on a magnesium alloy. researchgate.net These findings suggest a strong potential for developing highly effective corrosion inhibitor formulations based on this compound in combination with synergistic additives.

Role as a Key Synthetic Building Block for Architecturally Complex Organic Molecules

The structural features of this compound make it a valuable and versatile synthetic building block, or synthon, in organic chemistry. epfl.chrsc.org The presence of multiple, distinct functional groups—an amine, a thiol, and an electron-deficient aromatic ring—allows for a wide range of chemical transformations, enabling the construction of more complex molecules. chemrxiv.orgresearchgate.net

Pyrazine derivatives are crucial scaffolds in medicinal chemistry for the development of new therapeutic agents. mdpi.commdpi.com They are found in numerous FDA-approved drugs and biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net For example, 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. mdpi.com The amino and thiol groups on the this compound ring can be readily modified to generate libraries of new compounds for drug discovery programs. nih.govgoogle.com

Beyond pharmaceuticals, pyrazine-based building blocks are used to create functional materials. They can be incorporated as ligands to produce metal-organic frameworks (MOFs) or used in the synthesis of novel dyes and electronic materials. pipzine-chem.commdpi.com

Table 3: Examples of Complex Molecules Synthesized from Aminopyrazine Precursors

| Precursor Class | Resulting Complex Molecule | Field of Application | Reference |

|---|---|---|---|

| Aminopyrazine Carboxamides | N-substituted 3-aminopyrazine-2-carboxamides | Medicinal Chemistry (Antimicrobial) | mdpi.com |

| Aminopyrazine Derivatives | MK-2 Kinase Inhibitors | Medicinal Chemistry (Anti-inflammatory) | nih.gov |

| Aminopyrazine Carboxylic Acid | Photochemically Derived Carbodiimides | Prebiotic Chemistry, Organic Synthesis | mdpi.com |

| 2-Cyanopyrazine | Substituted 2-aminopyrazine (B29847) derivatives | Organic Synthesis | google.com |

| Pyrrole-based Enaminones | Pyrrolo[1,2-a]pyrazines | Medicinal Chemistry (Antifungal) | mdpi.com |

Emerging Research Frontiers and Interdisciplinary Applications in Chemical Sciences

The unique combination of functionalities in this compound opens up numerous avenues for future research at the intersection of different scientific disciplines. In materials science, there is potential to develop novel "smart" materials. For example, by leveraging its ability to both inhibit corrosion and potentially conduct charge, it could be used to create corrosion-resistant conductive coatings for electronics or aerospace applications. Its capacity for self-assembly could be exploited in the bottom-up fabrication of nanostructured materials with tailored optical or electronic properties.

In medicinal chemistry, this compound serves as an attractive scaffold for fragment-based drug design. By systematically modifying the amino and thiol groups, chemists can explore vast chemical spaces to develop potent and selective inhibitors for various biological targets. mdpi.comresearchgate.net The pyrazine core is a known bioisostere for other aromatic rings and its inclusion can improve the metabolic stability and pharmacokinetic properties of drug candidates.

Furthermore, in the field of coordination chemistry, this compound can act as a multidentate ligand, binding to metal ions through its sulfur and nitrogen atoms to form novel coordination polymers and MOFs. These materials could find applications in catalysis, gas storage, and chemical sensing. pipzine-chem.com The continued exploration of this versatile molecule is poised to yield significant advancements across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Aminopyrazine-2-thiol, and what are their mechanistic considerations?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, hydrazine derivatives can react with thiocarbonyl precursors under basic conditions to form the thiol group. Key intermediates like 3-aminopyrazine-2-carboxamides are synthesized via coupling reactions (e.g., using ethyl acetoacetate or acyl chlorides) followed by thiolation . Mechanistic studies highlight the role of tautomer stabilization during cyclization .

- Analytical Validation : Reaction progress is monitored via TLC, and purification employs crystallization or flash chromatography .

Q. How is the tautomeric equilibrium of this compound characterized, and what analytical techniques are suitable for this analysis?

- Methodology : Tautomeric forms (e.g., thiol-thione equilibrium) are analyzed using NMR spectroscopy (¹H/¹³C) to detect proton shifts and X-ray crystallography to resolve structural conformations. Computational models (e.g., DFT) predict stability in polar vs. nonpolar solvents .

- Key Findings : Polar solvents favor the thione form due to hydrogen bonding, while nonpolar media stabilize the thiol tautomer .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound derivatives?

- Methodology :

- Antimycobacterial Assays : MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis H37Rv is determined using the microdilution method .

- Antifungal Screening : Compounds are tested against Candida albicans and Trichophyton interdigitale via agar diffusion .

- Cytotoxicity : HepG2 cell lines are used for in vitro cytotoxicity assays to prioritize compounds with selective activity .

Advanced Research Questions

Q. How do substituents on the pyrazine ring influence the biological activity of this compound derivatives?

- Methodology : Structure-Activity Relationship (SAR) studies compare alkyl, benzyl, and phenyl substituents. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.